N-Phenyl-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide
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Overview
Description
N-Phenyl-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 2-(phenylsulfanyl)methyl-1H-benzimidazole, which is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
N-Phenyl-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.
Mechanism of Action
The mechanism of action of N-Phenyl-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole core. This interaction can lead to the inhibition of specific biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial properties.
2-Phenylbenzothiazole: Exhibits a range of biological activities, including anticancer and antimicrobial effects.
2-Phenylbenzoxazole: Used in the development of fluorescent dyes and materials.
Uniqueness
N-Phenyl-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide is unique due to the presence of the phenylsulfanyl group, which can undergo various chemical transformations, adding to its versatility in synthetic chemistry. Additionally, its potential biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-phenyl-2-[2-(phenylsulfanylmethyl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(23-17-9-3-1-4-10-17)15-25-20-14-8-7-13-19(20)24-21(25)16-27-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSFYFPTVLNWGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CSC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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